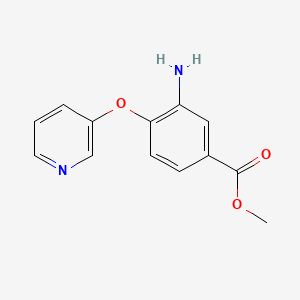

Methyl 3-amino-4-(3-pyridyloxy)benzoate

Description

Properties

IUPAC Name |

methyl 3-amino-4-pyridin-3-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-17-13(16)9-4-5-12(11(14)7-9)18-10-3-2-6-15-8-10/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLMEVYGRSPPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: Unlike methyl 2,4-dihydroxy-6-methyl benzoate, the amino and pyridyloxy groups in the target compound occupy adjacent positions (3 and 4), which could sterically hinder certain reactions or modify electronic properties.

Challenges :

- Purification : Heterocyclic-substituted benzoates (e.g., pyridyloxy or triazolyl) often require column chromatography for isolation, whereas simpler esters like methyl benzoate can be distilled.

- Yield Optimization: Nitration of methyl benzoate derivatives (e.g., ) shows variable yields depending on substituent electronic effects, suggesting that electron-donating groups like amino may direct nitration to specific positions.

Preparation Methods

Synthesis of 3-amino-4-methylpyridine (Relevant Intermediate)

A notable method involves the use of 4-picoline-3-boric acid as a starting material, reacting with an inorganic ammonia source in the presence of a metal oxide catalyst to directly obtain 3-amino-4-methylpyridine in a single step under mild conditions (room temperature) with high yields (up to 95%). The reaction parameters are summarized below:

| Parameter | Range/Value | Preferred Condition |

|---|---|---|

| Ammonia Source | Ammoniacal liquor, ammonium salts | Ammoniacal liquor |

| Metal Oxide Catalyst | Cupric oxide, red copper oxide, etc. | Red copper oxide |

| Solvent | Water, methanol, ethanol, acetonitrile | Methanol or water/methanol mix |

| Molar Ratio (4-picoline-3-boric acid: ammonia) | 1:2 to 1:8 | 1:5 |

| Catalyst Molar Ratio | 1:0.05 to 1:0.2 | 1:0.1 |

| Reaction Temperature | Room temperature | Room temperature |

| Reaction Time | 1–6 hours | 2–4 hours |

| Yield | 84–95% | Up to 95% |

This method is advantageous due to its simplicity, mild conditions, and suitability for industrial scale-up.

Introduction of the Pyridyloxy Group

The formation of the 3-pyridyloxy substituent on the benzoate ring is typically achieved via nucleophilic aromatic substitution or Ullmann-type etherification reactions, where the hydroxy group of 3-hydroxypyridine reacts with a suitable halogenated methyl benzoate derivative.

Although direct procedures for this compound are scarce, analogous syntheses of aryl ethers suggest the following general approach:

- Starting Materials: Methyl 3-amino-4-halobenzoate (e.g., chloride or bromide)

- Nucleophile: 3-hydroxypyridine

- Catalyst: Copper or copper-based catalysts (e.g., CuI, CuBr)

- Base: Potassium carbonate or other suitable bases

- Solvent: Polar aprotic solvents such as DMF or DMSO

- Conditions: Elevated temperatures (80–120°C), inert atmosphere

- Reaction Time: Several hours (4–24 h)

This Ullmann-type coupling yields the aryl ether linkage, forming the 3-pyridyloxy substituent on the benzoate ring.

Methylation of the Carboxyl Group

The methyl ester functionality is commonly introduced by esterification of the corresponding carboxylic acid or by using methyl benzoate derivatives directly in the coupling step.

- Method 1: Fischer esterification of 3-amino-4-(3-pyridyloxy)benzoic acid with methanol under acidic catalysis.

- Method 2: Use of methyl 3-amino-4-halobenzoate as the coupling substrate in the etherification step.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| 1. Amination of pyridine ring | Ammonia reaction with boric acid derivative | 4-picoline-3-boric acid, ammoniacal liquor, CuO catalyst, MeOH, RT | 84–95% | Mild conditions, high yield |

| 2. Formation of aryl ether | Ullmann-type coupling | Methyl 3-amino-4-halobenzoate, 3-hydroxypyridine, Cu catalyst, base, DMF, 80–120°C | Moderate to high | Requires optimization for selectivity |

| 3. Esterification (if needed) | Fischer esterification or use of methyl ester | Methanol, acid catalyst or direct use of methyl ester | High | Standard esterification method |

Research Findings and Industrial Considerations

- The single-step amination of 4-picoline-3-boric acid to 3-amino-4-methylpyridine under mild conditions offers a scalable and high-yield approach, avoiding harsh reagents and lengthy steps.

- Ullmann-type etherification reactions are well-established for aryl ether formation but require optimization to minimize side reactions, especially when sensitive amino groups are present.

- Esterification steps are routine and can be integrated into the synthetic sequence depending on the starting material used.

- The combination of these methods can provide an efficient synthetic route to this compound, balancing yield, cost, and environmental impact.

Q & A

Q. Basic Research Focus

- ¹H NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ ~5–6 ppm, broad). Use DMSO-d₆ for solubility and to observe exchangeable protons .

- IR Spectroscopy : Identify ester C=O (~1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and NH₂ stretches (~3300–3500 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns align with C₁₄H₁₃N₂O₃ (exact mass calculated).

How do hydrogen bonding patterns influence the crystallization of this compound?

Advanced Research Focus

The compound’s amino and pyridyloxy groups facilitate hydrogen-bonded networks. Graph set analysis () can classify motifs (e.g., R₂²(8) for dimeric NH⋯O interactions). Such patterns affect crystal packing and stability. For example:

- NH₂ groups may form bifurcated bonds with ester oxygens.

- Pyridyl N can act as an acceptor for CH⋯N interactions.

These interactions guide solvent selection (e.g., DMF/EtOH mixtures) for recrystallization .

How can contradictions in reported physical properties (e.g., melting points) be resolved?

Advanced Research Focus

Discrepancies often arise from polymorphic forms or impurities. Methodological steps include:

- DSC/TGA : Confirm decomposition vs. melting events (e.g., notes decomposition above 287°C for a related compound).

- PXRD : Compare experimental patterns with simulated data from single-crystal structures.

- Reproducibility : Standardize purification (e.g., column chromatography with silica gel, hexane/EtOAC gradients) .

What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., para to the pyridyloxy group).

- Molecular Electrostatic Potential (MEP) Maps : Highlight regions susceptible to attack (e.g., ester carbonyl carbon).

- InChI Key Analysis : Use descriptors (e.g.,

CXRFEVOHNGTEOGfrom ) to cross-reference with reaction databases .

What challenges arise in X-ray structure determination of this compound, and how are they addressed?

Q. Advanced Research Focus

- Twinned Crystals : Use SHELXL () for twin refinement with BASF parameters.

- Disorder : Apply restraints to pyridyl/benzyl groups using AFIX commands.

- Validation : Check using checkCIF () for ADDs (alert level A) related to H-atom placement .

What methodological approaches ensure high purity for biological studies?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.